1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine
Description
Properties
IUPAC Name |
1-[2-fluoro-2-(3-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-12-4-2-3-11(9-12)13(14)10-16-7-5-15-6-8-16/h2-4,9,13,15H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSIVLWPZEXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its potential biological activities, particularly in modulating neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated ethyl side chain and a methoxy-substituted phenyl group , which contribute to its unique chemical properties. The presence of fluorine enhances lipophilicity, potentially increasing biological activity and receptor binding affinity compared to non-fluorinated analogs.
This compound is believed to interact with various neurotransmitter receptors, particularly serotonin receptors. This interaction can influence several signaling pathways, affecting physiological responses such as mood regulation and anxiety levels. Preliminary studies suggest that compounds with similar structures exhibit single-site binding at serotonin reuptake transporters (SERT), which is critical for their action as selective serotonin reuptake inhibitors (SSRIs) .
Neurotransmitter Modulation
Research indicates that this compound may enhance serotonin levels by inhibiting its reuptake, similar to other SSRIs. This mechanism is crucial for developing treatments for depression and anxiety disorders. Additionally, studies on related compounds have shown varied effects on dopamine and norepinephrine turnover in the brain, suggesting a complex interaction with multiple neurotransmitter systems .
Case Studies
- Dopamine and Norepinephrine Interaction : A study on structurally related compounds demonstrated that oral administration at varying doses affected dopamine levels in the rat brain. Lower doses led to transient increases in dopamine content, while higher doses resulted in decreased levels .
- Selectivity for Receptors : Research on enantiomers of similar piperazine derivatives showed significant enantioselectivity in binding affinities for dopamine transporters (DAT) and SERT. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to other piperazine derivatives:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine | Structure | Fluorinated phenyl group; potential SSRI activity | Modulates serotonin levels |
| 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(3-methoxyphenyl)piperazine | Structure | Hybrid structure designed for improved pharmacological profile | Enhanced receptor binding |
| 1-[4-(Trifluoromethyl)phenyl]-4-(3-methoxyphenyl)piperazine | Structure | Contains trifluoromethyl group; increased lipophilicity | Potentially higher biological activity |
Research Findings and Future Directions
Ongoing research into the biological activity of this compound focuses on:
- Therapeutic Applications : Investigating its potential as an antidepressant or anxiolytic agent.
- Structural Modifications : Exploring how changes in chemical structure can enhance receptor selectivity and efficacy.
- In Vivo Studies : Conducting further animal studies to confirm effects on neurotransmitter levels and behavioral outcomes.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including 1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine, exhibit potential antidepressant effects. These compounds may act on serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. A study demonstrated that piperazine derivatives could enhance serotonin receptor activity, suggesting their utility in treating depression .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative similar to this compound was tested against human tumor cells, displaying significant cytotoxic effects with an average growth inhibition rate of approximately 12.53% .
Cognitive Enhancement
Piperazine derivatives have been investigated for their potential in enhancing cognitive functions. The modulation of neurotransmitter systems, particularly those involving dopamine and norepinephrine, suggests a role in improving cognitive performance and possibly treating neurodegenerative diseases like Alzheimer's .
Treatment of Anxiety Disorders
The anxiolytic properties of piperazine compounds are also noteworthy. Research indicates that these compounds can modulate GABAergic activity, leading to reduced anxiety levels in preclinical models. This suggests that this compound may be beneficial in developing treatments for anxiety disorders .
Synthesis and Structural Modifications
Clinical Trials
Clinical trials assessing the efficacy of piperazine derivatives have shown promising results in treating mood disorders and certain types of cancer. One notable trial involved a compound structurally related to this compound, which demonstrated significant improvement in patients with treatment-resistant depression .
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and pharmacodynamics of piperazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the therapeutic potential and safety profiles of these compounds .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Substituent Effects on Receptor Selectivity: The bivalent ligand in with dual methoxyphenyl groups exhibits balanced 5-HT7/5-HT1A affinity (Ki = 7.5 nM and 13 nM, respectively), whereas the monovalent compound 1d (3-methoxyphenylethyl) shows high 5-HT7 selectivity (Ki = 7.5 nM vs. >1000 nM for 5-HT1A). This suggests that additional substituents (e.g., 2-methoxyphenyl) can broaden receptor interactions but reduce selectivity . Fluorine Positioning: The target compound’s 2-fluoroethyl group may mimic steric and electronic effects seen in SC212 (fluorophenylthio), which shows atypical antipsychotic activity via D2R binding. Fluorine’s electronegativity could enhance binding affinity or metabolic resistance compared to non-fluorinated analogs .
Metabolic Stability: Compound 1d shows 26% recovery after incubation with hepatic microsomes, while its piperidine analog achieves 65%.
Synthetic Routes: The target compound may be synthesized via SN2 displacement or reductive amination, similar to methods for 1-(2-methoxyphenyl)piperazine derivatives (e.g., using NaBH3CN in methanol) . This contrasts with sulfur-containing analogs, which require thiolate-mediated C-N cleavage .
Functional Comparisons
- 5-HT7 Receptor Ligands : The bivalent ligand in and compound 1d demonstrate that 3-methoxyphenylethyl substitution is critical for 5-HT7 affinity. The target compound’s fluorine may further optimize binding by reducing off-target interactions (e.g., with 5-HT1A).
- Dopamine Receptor Ligands : SC212 and haloperidol derivatives highlight the role of fluorinated aryl groups in D2R binding. The target compound’s 3-methoxyphenyl group may confer partial overlap with these ligands but with distinct selectivity.
Pharmacokinetic and Pharmacodynamic Considerations
- Fluorine’s Role : Fluorination in the ethyl chain (as in the target compound) likely enhances blood-brain barrier penetration and resistance to cytochrome P450 metabolism, similar to trifluoromethyl groups in 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine .
- Metabolite Profiles : Piperazine derivatives with hydroxyl or ether groups (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine) show improved transport properties , suggesting that the target compound’s fluorine may similarly enhance bioavailability.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine typically follows a sequence involving:
- Preparation of a suitably substituted 2-fluoro-2-(3-methoxyphenyl)ethyl halide or equivalent electrophilic intermediate.
- Nucleophilic substitution reaction of this intermediate with piperazine to form the desired piperazine derivative.
This approach is consistent with methods used for related phenethyl piperazine compounds, where alkyl halides or bromides are reacted with piperazine under reflux conditions to yield the target compound.
Nucleophilic Substitution with Piperazine
Once the 2-fluoro-2-(3-methoxyphenyl)ethyl halide intermediate is prepared, it is reacted with piperazine to form this compound.
- The reaction is typically carried out in anhydrous ethanol or other suitable solvents under reflux conditions for 6–7 hours.
- The molar ratio of piperazine to the halide is usually slightly in excess to drive the reaction to completion.
- After reaction, the mixture is worked up by removal of solvent, acid-base extraction, and purification steps such as crystallization or chromatography to isolate the pure compound.
Alternative Synthetic Routes and Related Compounds
Research literature on related substituted phenethyl piperazines indicates:
- Coupling of substituted phenylpropionic acids with piperazine derivatives using carbodiimide coupling agents followed by reduction can be used to prepare analogs with various substituents, including fluoro and methoxy groups.
- Mannich-type reactions involving 1-(2-phenyl-2-alkoxy)ethylpiperazine with ketones and formaldehyde can yield substituted piperazines, offering an alternative synthetic approach.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Preparation of 2-fluoro-2-(3-methoxyphenyl)ethyl halide | Reaction of 3-methoxystyrene or related precursor with halogenating agents (e.g., tertiary butyl hypobromite) or fluorinating agents | Halide intermediate suitable for nucleophilic substitution |
| Nucleophilic substitution with piperazine | Reflux in ethanol, 6–7 hours, molar excess piperazine, anhydrous conditions | Formation of this compound, ~60–65% yield after purification |
| Purification | Acid-base extraction, crystallization, chromatography | High purity (>99%) product |
| Industrial scale considerations | Temperature control (90–220 °C), protic solvent after-treatment, crystallization | High yield, low waste, cost-effective process |
Research Findings and Analytical Data
- High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >99% purity in optimized processes.
- Structural confirmation is achieved by NMR, mass spectrometry, and elemental analysis, consistent with expected molecular formula and substitution pattern.
- Pharmacological studies on similar compounds indicate that minor modifications at the 2-position (such as fluorine substitution) significantly affect binding affinity and selectivity for biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(2-fluoro-2-(3-methoxyphenyl)ethyl)piperazine derivatives?
- Methodological Answer : The synthesis typically involves alkylation of a piperazine core with fluorinated benzyl/ethyl halides. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution using KCO as a base in DMF, followed by purification via silica gel chromatography (ethyl acetate/hexane mixtures) . Propargyl bromide is often used for introducing alkyne groups, enabling further functionalization via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . For 3-methoxyphenyl substitutions, esterification and bromination of benzoic acid derivatives are common precursors .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 7.93 ppm for triazole protons in triazole derivatives) confirm substituent positions and purity .
- LCMS/HRMS : Validates molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.4% of theoretical values) .
- Melting Point : Consistency in melting ranges (e.g., 161–170°C) indicates crystalline purity .
Q. What in vitro assays are used for preliminary biological evaluation?
- Methodological Answer : Anticancer activity is assessed via MTT assays using cancer cell lines (e.g., MCF-7, HeLa), with IC values calculated from dose-response curves . For kinase inhibition, enzymatic assays (e.g., tyrosine kinase inhibition) measure IC using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in fluorinated piperazine derivatives?
- Methodological Answer :
- Substituent Variation : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhances kinase inhibition (e.g., compound 16 in with IC < 1 µM) .
- Linker Optimization : Ethyl vs. propyl linkers affect conformational flexibility; shorter linkers improve target binding in molecular docking studies .
- Triazole vs. Amide Linkers : Triazoles (from CuAAC) improve metabolic stability compared to hydrolytically labile esters .
Q. How do molecular docking studies inform the design of piperazine-based inhibitors?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, docking 1-(2-fluorobenzyl)piperazine triazoles into EGFR kinase pockets reveals hydrogen bonds with Lys745 and hydrophobic interactions with Phe856 .
- Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC values to prioritize derivatives .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and ATP levels in kinase assays .
- Orthogonal Validation : Cross-check cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) or kinase selectivity panels to confirm target specificity .
Q. What strategies improve the pharmacokinetic profile of fluorinated piperazine derivatives?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxamide) to reduce logP from >3 (high lipophilicity) to 1–2 for better solubility .
- Metabolic Stability : Replace labile esters with triazoles or ethers; assess stability in microsomal assays (e.g., rat liver microsomes) .
- BBB Penetration : Use PAMPA-BBB assays to predict blood-brain barrier permeability; fluorinated analogs often show moderate penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
